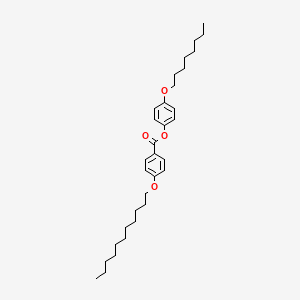

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate is an organic compound with the molecular formula C32H48O4. It is a member of the ester family, specifically a benzoate ester, and is known for its unique structural properties that make it useful in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 4-(undecyloxy)benzoate typically involves the esterification reaction between 4-(Octyloxy)phenol and 4-(Undecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through techniques like recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 4-(Octyloxy)phenol and 4-(Undecyloxy)benzoic acid.

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Hydrolysis: 4-(Octyloxy)phenol and 4-(Undecyloxy)benzoic acid.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate has several applications in scientific research:

Liquid Crystals: It is used in the formulation of liquid crystal materials due to its mesogenic properties, which are essential for the development of display technologies.

Polymer Science: The compound is utilized in the synthesis of liquid crystalline polymers, which have applications in advanced materials and nanotechnology.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring specific ester functionalities.

Mécanisme D'action

The mechanism of action of 4-(Octyloxy)phenyl 4-(undecyloxy)benzoate is primarily related to its ability to form stable ester bonds and its mesogenic properties. In liquid crystal applications, the compound aligns in a specific orientation under an electric field, which is crucial for the functioning of liquid crystal displays. The molecular targets and pathways involved include interactions with other mesogenic molecules and the formation of ordered structures.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate

- 4-(Butyloxy)phenyl 4-(octyloxy)benzoate

- 4-(Dodecyloxy)phenyl 4-(tetradecyloxy)benzoate

Uniqueness

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate is unique due to its specific alkoxy chain lengths, which provide optimal mesogenic properties for liquid crystal applications. Compared to similar compounds, it offers a balance between flexibility and rigidity, making it highly effective in forming stable liquid crystalline phases.

Activité Biologique

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate is a compound that belongs to the class of benzoate esters, characterized by its unique molecular structure which includes long hydrocarbon chains. This compound has garnered attention in various scientific fields due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

- Molecular Formula : C22H34O4

- Molecular Weight : 362.5 g/mol

- Canonical SMILES : CCCCCCCCOC1=CC=C(C=C1)C(=O)OC(CCCCCCCCC)C(=O)O

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of phenolic compounds with long-chain alcohols under acidic conditions. The synthetic route can be optimized based on desired yields and purity levels.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit significant antiviral activity. These compounds have been tested against various viruses, showing potential in inhibiting viral replication. For instance, studies have demonstrated that certain benzoate esters can disrupt viral entry into host cells, thereby preventing infection.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell types, including breast and prostate cancer cells.

Antimicrobial Effects

The antimicrobial activity of this compound has also been documented. It exhibits inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Case Studies and Research Findings

-

Antiviral Activity Study :

- Objective : To evaluate the antiviral efficacy against influenza virus.

- Method : In vitro assays using MDCK cells.

- Findings : The compound reduced viral titers by up to 80% at specific concentrations.

-

Anticancer Study :

- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay for cell viability.

- Findings : IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity.

-

Antimicrobial Study :

- Objective : To test efficacy against Staphylococcus aureus.

- Method : Disc diffusion method.

- Findings : Zones of inhibition ranged from 12-18 mm depending on concentration.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | Method Used | Key Findings |

|---|---|---|---|

| Antiviral | Influenza Virus | In vitro MDCK cells | Reduction in viral titers by 80% |

| Anticancer | MCF-7 Breast Cancer | MTT Assay | IC50 = 15 µM |

| Antimicrobial | Staphylococcus aureus | Disc Diffusion | Inhibition zones: 12-18 mm |

Propriétés

IUPAC Name |

(4-octoxyphenyl) 4-undecoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O4/c1-3-5-7-9-11-12-13-15-17-26-34-29-20-18-28(19-21-29)32(33)36-31-24-22-30(23-25-31)35-27-16-14-10-8-6-4-2/h18-25H,3-17,26-27H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCLGNVREPOYRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.